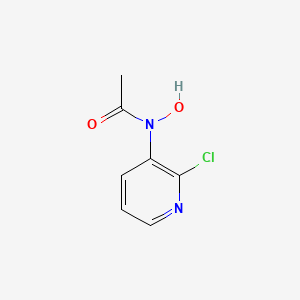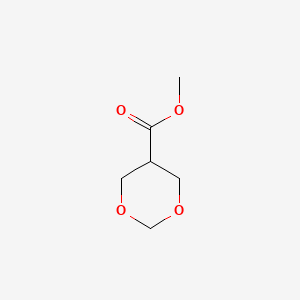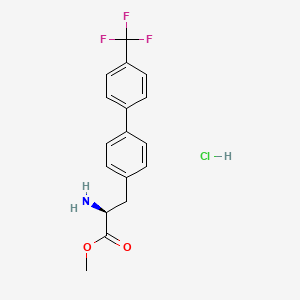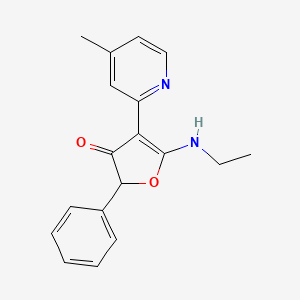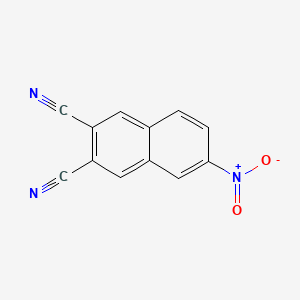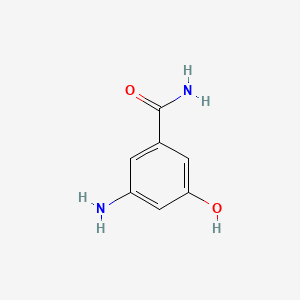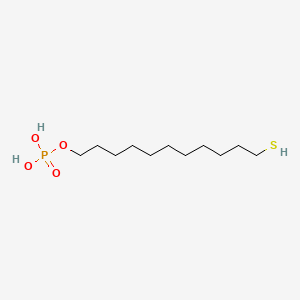
2-(Then-3-yl)thioacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Then-3-yl)thioacetamide is an organosulfur compound characterized by the presence of a thiophene ring attached to a thioacetamide group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Then-3-yl)thioacetamide typically involves the reaction of thiophene-3-carboxylic acid with thioacetamide under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus pentoxide to facilitate the formation of the thioacetamide linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where thiophene-3-carboxylic acid and thioacetamide are reacted in the presence of a catalyst. The use of polymer-supported catalysts, such as polymeric dimethylaminopyridine resins, has been shown to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Then-3-yl)thioacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Then-3-yl)thioacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Then-3-yl)thioacetamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it has been shown to inhibit the activity of cysteine synthase A, an enzyme crucial for bacterial survival . This inhibition disrupts the biosynthesis of essential amino acids, leading to bacterial cell death. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Thioacetamide: A simpler analog without the thiophene ring.
Thiophene-2-carboxamide: Similar structure but with the amide group directly attached to the thiophene ring.
2-(Thiophen-2-yl)thioacetamide: A positional isomer with the thioacetamide group attached at the 2-position of the thiophene ring.
Uniqueness: 2-(Then-3-yl)thioacetamide is unique due to the specific positioning of the thioacetamide group on the thiophene ring, which imparts distinct chemical and biological properties. This positioning allows for specific interactions with biological targets and unique reactivity patterns in chemical synthesis.
Eigenschaften
CAS-Nummer |
175203-99-3 |
|---|---|
Molekularformel |
C6H7NS2 |
Molekulargewicht |
157.3 g/mol |
IUPAC-Name |
2-thiophen-3-ylethanethioamide |
InChI |
InChI=1S/C6H7NS2/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H2,7,8) |
InChI-Schlüssel |
ZCJGVSABDFPROI-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1CCC(=S)N |
Kanonische SMILES |
C1=CSC=C1CC(=S)N |
Synonyme |
2-(Then-3-yl)thioacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


